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Compound of Interest

Compound Name: MYRA-A

Cat. No.: B1677588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

MYRA-A, a small molecule inhibitor of the c-Myc/Max transcription factor. The information

presented herein is curated for an audience with a strong background in synthetic organic

chemistry and drug development.

MYRA-A, chemically known as 2-[3-(dimethylamino)propylamino]-1,4-dihydroxyanthracene-

9,10-dione hydrochloride, is a derivative of the anthraquinone scaffold. Its ability to disrupt the

DNA binding of the c-Myc/Max heterodimer makes it a compound of significant interest in

oncology research.

Chemical Properties and Structure
A summary of the key chemical properties of MYRA-A hydrochloride is provided in the table

below.
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Property Value

IUPAC Name
2-[3-(dimethylamino)propylamino]-1,4-

dihydroxyanthracene-9,10-dione;hydrochloride

Molecular Formula C₁₉H₂₁ClN₂O₄

Molecular Weight 376.8 g/mol

Parent Compound
2-[3-(Dimethylamino)propylamino]-1,4-

dihydroxyanthracene-9,10-dione

Synonyms
Myra A hydrochloride, NSC243010, NSC-

243010

Synthesis of MYRA-A
While a specific, detailed synthesis protocol for MYRA-A is not extensively documented in

publicly available literature, a plausible and efficient synthetic route can be proposed based on

established methods for the synthesis of similar 2-amino-1,4-dihydroxyanthraquinone

derivatives. The proposed synthesis involves the nucleophilic substitution of a suitable starting

material with 3-(dimethylamino)propylamine.

Proposed Synthetic Protocol
A representative protocol for the synthesis of the parent compound of MYRA-A, 2-[3-

(dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione, is detailed below. This is

adapted from a similar synthesis of 2-(butylamino)-1,4-dihydroxyanthraquinone.

Reaction Scheme:
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Synthesis of MYRA-A (Parent Compound)

1,4-dihydroxyanthracene-9,10-dione

Reflux3-(dimethylamino)propylamine

Toluene

2-[3-(dimethylamino)propylamino]-
1,4-dihydroxyanthracene-9,10-dione

Click to download full resolution via product page

Caption: Proposed reaction scheme for the synthesis of the MYRA-A parent compound.

Materials and Reagents:
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Reagent Purity Supplier (Example)

1,4-dihydroxyanthracene-9,10-

dione
≥98% Sigma-Aldrich

3-(dimethylamino)propylamine ≥99% Sigma-Aldrich

Toluene Anhydrous Fisher Scientific

Hydrochloric acid (for salt

formation)
1 M in diethyl ether Sigma-Aldrich

Diethyl ether Anhydrous Fisher Scientific

Methanol ACS Grade VWR

Glacial Acetic Acid ACS Grade VWR

Silica Gel 60 Å, 230-400 mesh MilliporeSigma

Experimental Procedure:

Reaction Setup: To a solution of 1,4-dihydroxyanthracene-9,10-dione (1.0 g, 4.16 mmol) in

50 mL of toluene in a round-bottom flask, add 3-(dimethylamino)propylamine (0.51 g, 5.0

mmol).

Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is

removed under reduced pressure using a rotary evaporator.

Purification: The crude product is then purified using column chromatography on silica gel,

eluting with a gradient of methanol in dichloromethane.

Salt Formation: The purified free base is dissolved in a minimal amount of anhydrous diethyl

ether. A solution of 1 M HCl in diethyl ether is added dropwise with stirring until precipitation

is complete.
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Isolation: The resulting precipitate, MYRA-A hydrochloride, is collected by vacuum filtration,

washed with cold diethyl ether, and dried under vacuum.

Expected Yield and Purity:

Based on the synthesis of analogous compounds, the expected yield and purity are

summarized below.

Parameter Expected Value

Yield 85-95%

Purity (post-purification) >98% (by HPLC)

Purification of MYRA-A
The purification of MYRA-A is critical to remove unreacted starting materials, byproducts, and

other impurities. The following protocols are standard methods for the purification of

anthraquinone derivatives and are applicable to MYRA-A.

Recrystallization Protocol
Recrystallization is a common technique for purifying solid organic compounds.

Solvent Selection: A suitable solvent for recrystallization is one in which MYRA-A is soluble

at high temperatures but sparingly soluble at room temperature. Glacial acetic acid or a

mixture of ethanol and water are potential solvent systems.

Procedure:

Dissolve the crude MYRA-A in a minimum amount of the hot solvent.

If there are insoluble impurities, perform a hot filtration.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry under vacuum.

Column Chromatography Protocol
Column chromatography is a versatile method for separating components of a mixture.

Stationary and Mobile Phase: Silica gel is a suitable stationary phase. The mobile phase

(eluent) is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a

more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually

increased to elute compounds with different polarities.

Procedure:

Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a

chromatography column.

Dissolve the crude MYRA-A in a minimal amount of the eluent and load it onto the top of

the column.

Elute the column with the solvent system, gradually increasing the polarity.

Collect fractions and analyze them by TLC to identify the fractions containing the pure

product.

Combine the pure fractions and remove the solvent under reduced pressure.
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Purification Workflow

Crude MYRA-A

Recrystallization
(e.g., Glacial Acetic Acid)

Column Chromatography
(Silica Gel)

Pure MYRA-A
(>98% Purity)
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Caption: General workflow for the purification of MYRA-A.

Mechanism of Action: Inhibition of c-Myc/Max DNA
Binding
MYRA-A functions as a small molecule inhibitor of the c-Myc/Max transcription factor complex.

The c-Myc oncoprotein is a key regulator of cell proliferation, growth, and apoptosis.[1] For its

transcriptional activity, c-Myc must heterodimerize with its partner protein, Max.[2] This c-

Myc/Max heterodimer then binds to specific DNA sequences known as E-boxes (5'-CACGTG-

3') in the promoter regions of target genes, thereby activating their transcription.[2][3]

MYRA-A is proposed to interfere with the binding of the c-Myc/Max heterodimer to DNA.[4]

This inhibition disrupts the transcriptional activation of c-Myc target genes, leading to a

reduction in cell proliferation and potentially inducing apoptosis in cancer cells where c-Myc is

overexpressed.
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c-Myc/Max Signaling Pathway and Inhibition by MYRA-A
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Caption: The c-Myc/Max signaling pathway and the inhibitory action of MYRA-A.

Disclaimer: The synthesis and purification protocols provided in this guide are proposed based

on established chemical literature for analogous compounds. Researchers should exercise

appropriate caution and optimize these procedures for their specific laboratory conditions. All

work should be conducted in a well-ventilated fume hood with appropriate personal protective

equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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